2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-Chloro-6-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is a complex organic compound characterized by the presence of a chlorinated phenol group, a fluorinated phenyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chloro-6-hydroxybenzaldehyde and 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-Chloro-6-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzoxazole moiety is known for its ability to interact with nucleic acids and proteins, which may contribute to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenol: Shares the chlorinated phenol group but lacks the benzoxazole moiety.
2-(3-Fluorophenyl)-1,3-benzoxazole: Contains the benzoxazole and fluorophenyl groups but lacks the chlorinated phenol group.
Uniqueness
2-Chloro-6-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoxazole and phenol groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H12ClFN2O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-chloro-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12ClFN2O2/c21-16-6-2-4-13(19(16)25)11-23-15-7-8-18-17(10-15)24-20(26-18)12-3-1-5-14(22)9-12/h1-11,25H |
InChI Key |
QRNYXRCZOWQDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)Cl)O |
Origin of Product |
United States |
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